

how to reduce background in NanoLuc assays

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Compound of Interest

Compound Name: NanoLuc substrate 1

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NanoLuc® Assay Technical Support Center

Welcome to the NanoLuc® Assay Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your NanoLuc® assays and minimize background signal, ensuring high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in NanoLuc® assays?

High background luminescence in NanoLuc® assays can originate from several sources, including the reagents, assay components, and even the experimental setup itself. Key contributors include:

- **Reagent and Substrate Quality:** Impurities in the furimazine substrate or degradation of reagents can lead to autoluminescence.[\[1\]](#)[\[2\]](#)
- **Cell Culture Media Components:** Certain components in cell culture media, such as phenol red and serum, can contribute to background signal.[\[3\]](#)[\[4\]](#) Fetal bovine serum, in particular, has been observed to cause a notable increase in background luminescence.[\[3\]](#)
- **Plate Choice:** The type and color of the microplate used for the assay can significantly impact background readings. White plates, while maximizing signal, can also increase background and crosstalk between wells.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Cell Lysis and Health:** Incomplete cell lysis can result in inconsistent enzyme release and higher background. Conversely, unhealthy or dying cells can release interfering substances.
- **High Reporter Expression:** Excessively high expression of NanoLuc® luciferase can lead to rapid substrate depletion and a phenomenon that might be misinterpreted as high background, but is actually a very high initial signal that quickly decays.[4][8]
- **Contamination:** Microbial contamination in cell cultures or reagents can produce endogenous enzymes that may react with the substrate.

Q2: How can I determine if my background signal is too high?

A good rule of thumb is to compare the signal from your experimental wells to that of your negative control wells (e.g., cells not expressing NanoLuc® or wells with media and substrate only). A high-quality assay should have a signal-to-background ratio of at least 100-fold.[9] If the signal from your negative controls is significantly above the baseline reading of the instrument, or if the signal-to-background ratio is low, your assay likely has a high background issue.

Q3: Can the furimazine substrate itself contribute to the background?

While furimazine is optimized for low autoluminescence, it is not entirely inert.[10] Spontaneous emission from the substrate can occur, although it is generally negligible.[2] The Nano-Glo® Luciferase Assay System is designed to suppress this background luminescence for maximal assay sensitivity.[4][11] However, improper storage or handling of the substrate could potentially lead to degradation and increased background.

Troubleshooting Guides

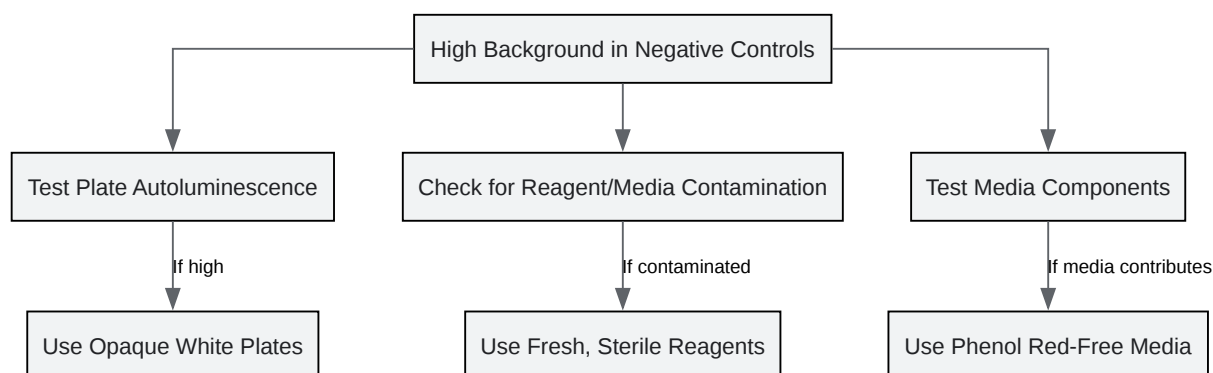
Below are specific troubleshooting guides for common issues related to high background in NanoLuc® assays. Each guide includes potential causes, recommended solutions, and detailed experimental protocols.

Issue 1: High Background Signal in Negative Control Wells

Possible Causes:

- Autoluminescence of assay plates.
- Contamination of reagents or media.
- Intrinsic luminescence from media components.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for high background in negative controls.

Solutions and Protocols:

1. Optimize Your Microplate Choice:

- Recommendation: Use opaque, white-walled plates for luminescence assays to maximize signal reflection.^{[5][6]} However, if background from the plate itself is suspected, compare different brands of white plates, as some may have lower autoluminescence.^[5] For multiplexing with fluorescence, a black plate can be used to reduce crosstalk, but be aware

that this will also decrease the luminescent signal by approximately one order of magnitude.

[\[5\]](#)[\[7\]](#)

- Protocol: Testing Plate Autoluminescence
 - Select two types of plates to compare (e.g., your current plate and a new opaque white plate from a different manufacturer).
 - In several wells of each plate, add the same volume of your assay buffer and furimazine substrate as you would in your experiment.
 - Do not add any cells or NanoLuc® enzyme.
 - Incubate the plates in the dark for 10 minutes to allow any phosphorescence to decay.[\[12\]](#)
 - Read the luminescence on your plate reader.
 - Compare the background signal from the different plates.

Data Presentation: Impact of Plate Color on Signal and Background

Plate Color	Relative Luminescence Signal	Relative Background	Crosstalk	Recommended Use
White	High (Maximal Reflection)	Higher	Higher	Luminescence-only assays [5] [6] [7]
Black	Low (Signal Absorption)	Lower	Lower	Multiplexing with fluorescence [5] [7]
Clear	Variable	Variable	High	Absorbance and microscopy, not ideal for luminescence

2. Ensure Reagent and Media Quality:

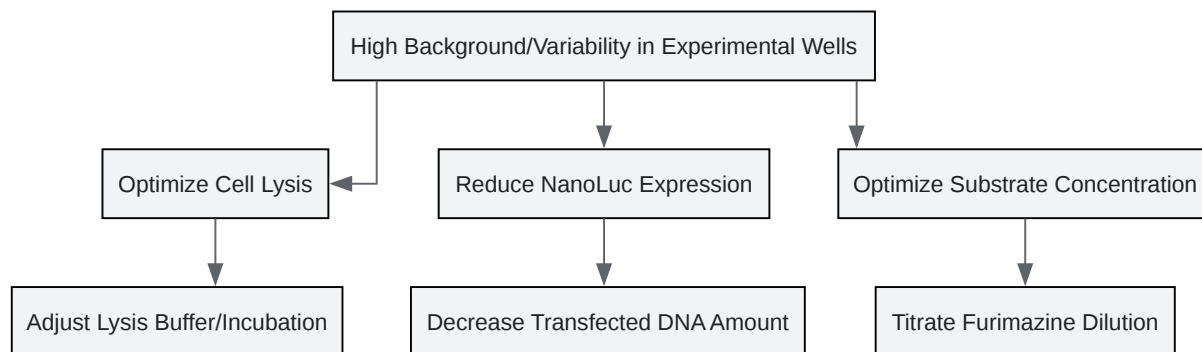
- Recommendation: Always use fresh, high-quality reagents and sterile-filtered cell culture media. Avoid repeated freeze-thaw cycles of the substrate. If contamination is suspected, discard the reagents and use a new batch.
- Protocol: Verifying Reagent Purity
 - Prepare your Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.[\[4\]](#)
 - In a clean, opaque white 96-well plate, add your standard volume of assay reagent to a well.
 - In a separate well, add only the assay buffer without the furimazine substrate.
 - In a third well, add your cell culture medium.
 - Read the luminescence. The signal from all wells should be close to the instrument's baseline noise. Any significant signal indicates contamination or intrinsic luminescence.

Issue 2: High Variability and Background in Experimental Wells

Possible Causes:

- Incomplete or inconsistent cell lysis.
- Excessively high NanoLuc® expression levels.
- Sub-optimal substrate concentration.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for high background and variability in experimental wells.

Solutions and Protocols:

1. Optimize Cell Lysis:

- Recommendation: Ensure complete and consistent cell lysis to release the NanoLuc® enzyme. The Nano-Glo® Luciferase Assay System contains an integral lysis buffer, but for some cell types, a separate lysis step may be beneficial.^{[4][11]}
- Protocol: Optimizing Cell Lysis
 - Plate your cells at the desired density and allow them to attach overnight.
 - Wash the cells twice with 1x PBS, being careful not to dislodge them.
 - Remove as much PBS as possible.
 - Add 1x cell lysis buffer (e.g., Passive Lysis Buffer) and incubate at room temperature for 15 minutes with occasional swirling.^[13]
 - Transfer the lysate to a microcentrifuge tube and centrifuge at 12,000 x g for 15 seconds.^[13]

- Transfer the supernatant to a new tube and proceed with the NanoLuc® assay by adding the Nano-Glo® reagent.

2. Reduce NanoLuc® Luciferase Concentration:

- Recommendation: Very high expression of NanoLuc® can lead to a rapid decay in the luminescent signal, which can be mistaken for high background.^{[4][8]} To mitigate this, reduce the amount of NanoLuc® plasmid used in transfections.
- Protocol: Titrating Plasmid DNA for Transfection
 - Perform a series of transfections using a decreasing amount of your NanoLuc® reporter plasmid (e.g., 50 ng, 25 ng, 10 ng, 5 ng, 1 ng per well of a 96-well plate).
 - Keep the total amount of transfected DNA constant by adding a carrier DNA (e.g., an empty vector) to each transfection.^{[4][8]}
 - After the appropriate incubation time, perform the NanoLuc® assay.
 - Identify the amount of plasmid DNA that provides a robust signal without being in the non-linear range of your luminometer.

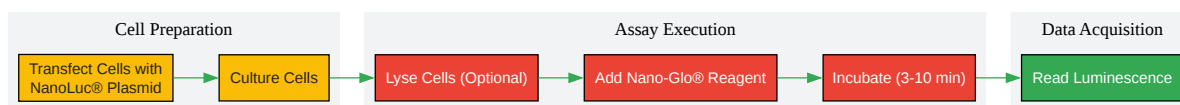
Data Presentation: Effect of Reducing Transfected DNA on Signal

NanoLuc® Plasmid (ng)	Carrier DNA (ng)	Relative Luminescence Units (RLU)	Signal-to-Background Ratio
50	0	>1,000,000 (Saturated)	Low
25	25	850,000	Moderate
10	40	400,000	High
5	45	200,000	Very High
1	49	50,000	Excellent

3. Optimize Substrate Concentration:

- Recommendation: While the standard protocol provides a recommended substrate dilution, further dilution may help to reduce background without significantly impacting the signal from specific NanoLuc® activity. Dilutions of 1:200 to 1:400 have been shown to be effective.[9]
[14]
- Protocol: Optimizing Furimazine Dilution
 - Prepare a serial dilution of the furimazine substrate in the Nano-Glo® buffer (e.g., 1:100, 1:200, 1:400, 1:800).
 - Perform the NanoLuc® assay on both your experimental samples and negative controls using these different substrate dilutions.
 - Calculate the signal-to-background ratio for each dilution.
 - Select the dilution that provides the highest signal-to-background ratio.

Signaling Pathway and Experimental Workflow Visualization:



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Caption: General experimental workflow for a lytic NanoLuc® assay.

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